Home > Products > Screening Compounds P102318 > Fosaprepitant-d4 (dimeglumine)
Fosaprepitant-d4 (dimeglumine) -

Fosaprepitant-d4 (dimeglumine)

Catalog Number: EVT-12539822
CAS Number:
Molecular Formula: C37H56F7N6O16P
Molecular Weight: 1008.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fosaprepitant-d4 (dimeglumine) is a phosphorylated analog of aprepitant, primarily used as an intravenous antiemetic medication. It serves as a prodrug, converting into aprepitant upon administration. This compound is particularly effective in preventing nausea and vomiting associated with chemotherapy and surgery. Fosaprepitant-d4 is notable for its enhanced water solubility and pharmacological properties, making it suitable for patients unable to ingest oral medications due to emesis.

Source and Classification

Fosaprepitant-d4 is classified under the category of antiemetics, specifically targeting the neurokinin-1 (NK1) receptors in the human body. It is derived from aprepitant, which is a selective high-affinity antagonist of substance P/neurokinin 1 receptors. The compound is synthesized in a manner that allows for improved stability and efficacy compared to its predecessor.

Synthesis Analysis

Methods and Technical Details

The synthesis of fosaprepitant-d4 involves several key steps:

  1. Preparation of Aprepitant: The initial step includes synthesizing aprepitant from readily available raw materials. This process typically involves reactions with various reagents under controlled conditions to yield high-purity aprepitant.
  2. Phosphorylation: Aprepitant undergoes phosphorylation using tetrabenzyl pyrophosphate in a solvent such as dimethyl sulfoxide (DMSO). This step is crucial for converting aprepitant into its phosphorylated form.
  3. Formation of Dimeglumine Salt: The phosphorylated product is then reacted with N-methyl glucamine to form fosaprepitant-dimeglumine. This reaction typically occurs at ambient temperatures, enhancing yield and reducing the need for hazardous conditions .
Molecular Structure Analysis

Fosaprepitant-d4 has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula can be represented as C27H37F6N2O6PC_{27}H_{37}F_{6}N_{2}O_{6}P, indicating the presence of fluorine atoms which enhance its binding affinity to NK1 receptors.

Structural Data

  • Molecular Weight: Approximately 600 g/mol
  • Melting Point: Ranges from 52°C to 53°C
  • Optical Rotation: Specific rotation values indicate the stereochemistry of the compound .
Chemical Reactions Analysis

Fosaprepitant-d4 participates in several chemical reactions during its synthesis:

  1. Hydrogenation: The dibenzyl ester intermediate undergoes hydrogenation to remove benzyl groups, facilitating the formation of the desired phosphorylated structure.
  2. Salt Formation: The final step involves salification with N-methyl glucamine, producing fosaprepitant-dimeglumine as a stable salt form suitable for intravenous administration .

These reactions are optimized to ensure high yields and purity levels, essential for pharmaceutical applications.

Mechanism of Action

Fosaprepitant-d4 acts primarily as an antagonist at the neurokinin-1 receptors in the central nervous system. By inhibiting substance P binding to these receptors, it effectively reduces nausea and vomiting signals initiated by chemotherapy or surgical procedures. The conversion into aprepitant post-administration allows for sustained therapeutic effects, making it a valuable agent in managing chemotherapy-induced nausea and vomiting .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Highly soluble in water due to its dimeglumine salt form.
  • Stability: Exhibits good stability under standard storage conditions, which is critical for pharmaceutical formulations .

Chemical Properties

  • pH Range: Generally maintained between 4.5 to 7.0 in solution.
  • Storage Conditions: Recommended to be stored in a cool, dry place away from light to maintain efficacy.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for purity assessment.

Applications

Fosaprepitant-d4 is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting: It is effective in both acute and delayed phases of nausea and vomiting.
  • Postoperative Nausea: Administered to patients post-surgery who are at risk of nausea due to anesthesia or surgical stress.
  • Research Applications: Utilized in studies investigating neurokinin receptor mechanisms and potential new therapeutic targets related to nausea and vomiting management .

Properties

Product Name

Fosaprepitant-d4 (dimeglumine)

IUPAC Name

[3-[[(5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2,2,3,3-tetradeuterio-5-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C37H56F7N6O16P

Molecular Weight

1008.9 g/mol

InChI

InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;2*4-,5+,6+,7+/m100/s1/i6D2,7D2;;

InChI Key

VRQHBYGYXDWZDL-JGYKJGSSSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

[2H]C1(C(O[C@@H]([C@@H](N1CC2=NN(C(=O)N2)P(=O)(O)O)C3=CC=C(C=C3)F)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)([2H])[2H])[2H].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.